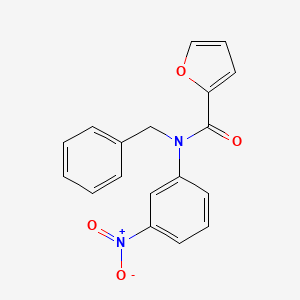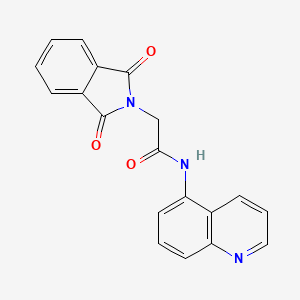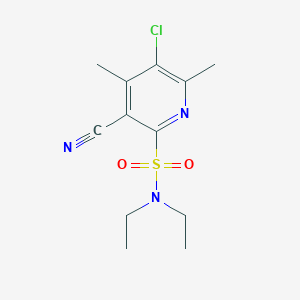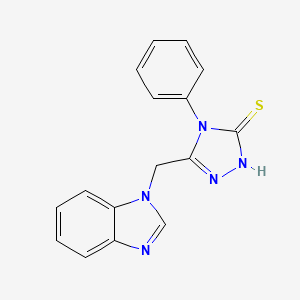![molecular formula C13H18N2O4S B5513697 N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide involves multi-step chemical reactions. For example, the synthesis of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives from amino acid derivatives has been achieved through dehydration and alkylation steps, showcasing methods that could be adapted for the synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide (Monteiro et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of sulfonyl and amino groups attached to aromatic rings, which are significant for their chemical behavior and reactivity. The structural analysis often involves computational and spectroscopic methods to understand the conformation and electronic distribution within the molecule.
Chemical Reactions and Properties
Compounds like N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide participate in various chemical reactions, including cycloadditions, substitutions, and eliminations, due to the reactive sites present in their structure. For instance, the synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system highlights the type of chemical transformations these compounds can undergo (Li & Liu, 2014).
Wissenschaftliche Forschungsanwendungen
1. Fluorescent Chemosensor Development
N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, under the derivative name NPC, has been developed as a phenoxazine-based fluorescent chemosensor. This chemosensor is significant for the dual-channel detection of Cd2+ and CN− ions. Its application extends to bio-imaging in live cells and zebrafish, demonstrating its utility in environmental and biological monitoring (Ravichandiran et al., 2020).
2. Polymer Science
The compound has been involved in the synthesis of novel polyamides incorporating sulfide and sulfone units. For instance, a study explored the effect of clay modifier on the morphology, thermal properties, and flammability of poly(sulfide–sulfone–amide), highlighting its potential in developing advanced materials with specific properties (Shabanian et al., 2015).
3. Synthetic Chemistry
In synthetic chemistry, the compound has been utilized in reactions such as reductive desulfonylation of phenyl sulfones by samarium(II) iodide-hexamethylphosphoric triamide, demonstrating its role in organic synthesis and transformation processes (Künzer et al., 1991).
4. Chemosensor for Ion Detection
It has also been used in the creation of highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4−, based on coumarin fluorophores. This application is crucial in environmental monitoring and analysis (Meng et al., 2018).
5. Anticancer Research
In the field of medicinal chemistry, derivatives of N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide have been synthesized and evaluated for their anticancer properties. This research is critical in the development of new therapeutic agents (Ravichandiran et al., 2019).
6. Material Chemistry
The compound has also found application in the synthesis of functionalized polyamides, contributing to the development of new materials with potential applications in various industries (Liaw et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUGBNOPVSQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)
![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

